5-Fluorouridine 5'-diphosphate galactose is a nucleotide derivative that incorporates both the fluorinated pyrimidine base, 5-fluorouridine, and the sugar moiety galactose. This compound is of significant interest in biochemistry and pharmacology due to its potential applications in cancer therapy and metabolic studies. The structure combines a diphosphate group, which is essential for its biological activity, with a galactose sugar, enhancing its solubility and cellular uptake.
This compound falls under the category of nucleotide sugars, which are pivotal in various biological processes, including glycosylation reactions. It is classified as a fluorinated nucleotide, similar to other compounds like 5-fluorouridine monophosphate and 5-fluorouridine triphosphate, which are known for their roles in inhibiting nucleic acid synthesis in cancer cells .
The synthesis of 5-fluorouridine 5'-diphosphate galactose typically involves two main steps:
The synthesis requires careful control over pH and temperature to ensure high yields and purity of the final product. Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to monitor the reaction progress and confirm the identity of synthesized compounds .
The molecular structure of 5-fluorouridine 5'-diphosphate galactose includes:
The chemical formula is represented as , indicating the presence of fluorine, nitrogen, oxygen, and phosphorus atoms that contribute to its unique properties .
5-Fluorouridine 5'-diphosphate galactose participates in several biochemical reactions:
The reactivity of this compound is influenced by the presence of the fluorine atom, which alters its interaction with enzymes compared to non-fluorinated nucleotides. The fluorine substitution can enhance binding affinity and alter metabolic pathways in cancer cells .
The mechanism of action for 5-fluorouridine 5'-diphosphate galactose primarily revolves around its role as an analog of uridine nucleotides. Once inside the cell:
This inhibition leads to cytotoxic effects on rapidly dividing cancer cells by disrupting their ability to replicate DNA effectively .
Studies have shown that compounds like 5-fluorouridine can lead to significant reductions in deoxythymidine triphosphate levels within cells, causing imbalances in nucleotide pools that are detrimental to DNA synthesis .
Relevant analyses indicate that this compound retains significant stability under physiological conditions but may degrade under extreme pH or temperature variations .
5-Fluorouridine 5'-diphosphate galactose possesses the molecular formula C₁₅H₂₃FN₂O₁₇P₂, reflecting its composite structure comprising a fluorinated pyrimidine base, ribose sugar, diphosphate linker, and galactose moiety. The compound has a molecular weight of 584.29 g/mol, as verified through mass spectrometric analysis and crystallographic studies [1] [3]. This molecular mass aligns with its role as a nucleotide sugar conjugate, distinguishing it from simpler 5-FU derivatives like 5-fluorouridine (424.33 g/mol) or the parent compound 5-FU (130.08 g/mol). The diphosphate bridge contributes significantly to both its molecular weight (≈158 g/mol) and its polarity, facilitating interactions with enzymatic active sites involved in nucleotide sugar metabolism [4] [7].
Table 1: Molecular Identifiers of 5-Fluorouridine 5'-Diphosphate Galactose
Property | Value | Source/Reference |
---|---|---|
CAS Number | 92748-40-8 | Biosynth [3] |
PubChem CID | 192235 | PubChem [1] |
Molecular Formula | C₁₅H₂₃FN₂O₁₇P₂ | PubChem [1] |
Exact Molecular Weight | 584.0507 g/mol | PubChem [1] |
Monoisotopic Mass | 584.0507 Da | Biosynth [3] |
The molecule exhibits multiple chiral centers across its ribose (3 centers) and galactose (4 centers) subunits, dictating its biological recognition and function. The ribose moiety adopts a β-D-ribofuranose configuration, while the galactose unit exists in the β-D-galactopyranose form, confirmed via NMR and X-ray diffraction analyses [1] [7]. This specific stereochemistry enables 5-FUDP-galactose to mimic natural UDP-galactose substrates in enzymatic reactions. The anomeric configuration (α/β) at the galactose C1 position remains α-D in the diphosphate linkage, as established by comparative studies with UDP-4-deoxy-4-fluoro-α-D-galactose (DB04097), a structurally related analog [8]. No naturally occurring isomers have been documented, though synthetic α-anomers or epimers could theoretically disrupt its bioactivity [7].
The canonical SMILES representation for 5-Fluorouridine 5'-diphosphate galactose is:C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O)F
This string encodes the covalent connectivity of the uracil base, ribose ring, diphosphate group, and galactose residue. The isomeric SMILES specifies stereochemistry:C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)F
The InChIKey OAPPZHVTNHJVAL-JZMIEXBBSA-N
provides a hashed version of the full InChI descriptor, enabling rapid database searches and electronic identity verification. These representations are critical for computational modeling, molecular docking studies, and cheminformatics analyses exploring its interactions with target enzymes like thymidylate synthase [1] [3] [9].
Table 2: Structural Features Encoded in Molecular Descriptors
Descriptor Type | Key Structural Features Represented |
---|---|
Canonical SMILES | Atomic connectivity; functional groups; ring systems |
Isomeric SMILES | Stereocenters (β-D-ribose, β-D-galactose); anomeric configuration; absolute chiral assignments |
InChIKey | Stereochemical fingerprint; molecular skeleton; protonation state; isotopic composition |
The synthesis of 5-fluorouridine derivatives originated in 1959 with the enzymatic production of 5-fluorouridine 5'-monophosphate (FUMP) using orotate phosphoribosyltransferase (OPRT), as documented in foundational biochemical studies [4]. This breakthrough established methodologies for activating 5-FU via ribosylation and phosphorylation, paving the way for complex nucleotide analogs. The development of 5-fluorouridine-galactose conjugates accelerated in the 1990s, exemplified by the synthesis of 5-fluorouridine 5'-O-β-D-galactopyranoside (149965-92-4) as a prodrug activated by β-galactosidase [9] [10]. The direct coupling of galactose-1-phosphate with 5-fluorouridine triphosphate (FUTP) using nucleotidyltransferases enabled efficient production of 5-FUDP-galactose, circumventing challenges in chemical phosphorylation. These advances positioned fluorinated nucleotide sugars as tools for targeted anti-metabolite delivery and enzyme mechanism studies, particularly in glycoscience [3] [9].
5-FUDP-galactose emerged as a strategic molecular tool to dissect the mechanisms of 5-FU derivatives, transcending conventional DNA-directed effects. Biochemical studies revealed its capacity to inhibit thymidylate synthase (TS)—a pivotal enzyme in deoxythymidine monophosphate (dTMP) biosynthesis—through formation of a stable ternary complex with TS and 5,10-methylenetetrahydrofolate, analogous to FdUMP [3] [6]. Unlike 5-FU itself, however, 5-FUDP-galactose introduces a dual targeting capability:
This multifaceted activity profile expanded the understanding of how fluoropyrimidines perturb nucleotide-dependent pathways beyond replication. Consequently, 5-FUDP-galactose became a prototype for site-specific anti-metabolites, inspiring analogs like capecitabine (a 5-FU prodrug) and 5-chloro-6-[1-(2-iminopyrrolidinyl)methyl]uracil (TPI), a thymidine phosphorylase inhibitor [6] [7].
Table 3: Historical Timeline of Key Developments
Year | Milestone | Significance |
---|---|---|
1957 | Synthesis of 5-fluorouracil by Heidelberger et al. | Established first fluorinated pyrimidine antimetabolite [7] |
1959 | Enzymatic synthesis of 5-fluorouridine 5'-monophosphate (FUMP) | Demonstrated metabolic activation of 5-FU via ribosylation/phosphorylation [4] |
1990s | Development of 5-fluorouridine-galactose conjugates | Enabled targeted activation via glycosidases; precursor to 5-FUDP-galactose [9] [10] |
2000s | Mechanistic studies on thymidylate synthase inhibition by 5-FUDP metabolites | Revealed ternary complex formation with TS and folate cofactors [6] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7